N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide

Description

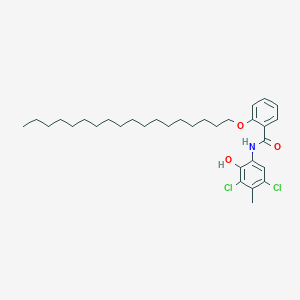

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide is a synthetic benzamide derivative characterized by a complex substitution pattern. The benzamide core is functionalized with a 3,5-dichloro-2-hydroxy-4-methylphenyl group at the amide nitrogen and a long-chain octadecyloxy (C18) alkoxy group at the 2-position of the benzene ring. The hydroxy and dichloro substituents may enhance binding to biological targets, while the octadecyloxy chain likely influences solubility, persistence, and membrane permeability .

Properties

IUPAC Name |

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-octadecoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-38-29-22-19-18-21-26(29)32(37)35-28-24-27(33)25(2)30(34)31(28)36/h18-19,21-22,24,36H,3-17,20,23H2,1-2H3,(H,35,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSVXVFMDRULEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the biological properties of this compound, detailing its mechanisms of action, efficacy against various pathogens, and safety profile based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H33Cl2N O3

- Molecular Weight : 466.44 g/mol

- Melting Point : 160-162 °C

| Property | Value |

|---|---|

| Molecular Formula | C25H33Cl2N O3 |

| Molecular Weight | 466.44 g/mol |

| Melting Point | 160-162 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains.

- Bacterial Strains :

- Fungal Strains :

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay have shown that it possesses significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in biological systems .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other benzamide derivatives, it may disrupt bacterial cell wall formation.

- Electrostatic Interactions with DNA : Studies suggest that the compound can bind to DNA, potentially leading to cleavage and subsequent inhibition of bacterial replication .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antibacterial Efficacy :

- Antioxidant Study :

Safety Profile

While the biological activities are promising, safety assessments are critical. The compound has been classified under GHS hazard statements indicating potential irritancy (H315, H319) and respiratory issues (H335). Therefore, handling precautions should be observed during laboratory use .

Comparison with Similar Compounds

Target Compound

- Amide Substituent : 3,5-dichloro-2-hydroxy-4-methylphenyl group.

- Benzene Ring Substituent : 2-octadecyloxy (C18H37O).

- Key Features: Hydroxy group at the 2-position may facilitate hydrogen bonding. Dichloro and methyl groups enhance steric and electronic effects.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Amide Substituent : 3,4-dimethoxyphenethyl group.

- Benzene Ring Substituent: None (parent benzamide).

- Key Features :

- Methoxy groups at 3,4-positions provide electron-donating effects.

- Shorter ethyl chain reduces lipophilicity compared to the target compound.

- Reported melting point: 90°C, indicating moderate crystallinity.

Etobenzanid

- Amide Substituent : 2,3-dichlorophenyl group.

- Benzene Ring Substituent : Ethoxymethoxy (CH2CH2OCH2O).

- Key Features :

- Dichloro and ethoxymethoxy groups contribute to herbicidal activity.

- Shorter alkoxy chain limits environmental persistence compared to the target compound.

Diflufenican

- Amide Substituent : 2,4-difluorophenyl group.

- Benzene Ring Substituent: 3-(trifluoromethyl)phenoxy.

- Key Features :

- Fluorine atoms enhance stability and lipophilicity.

- Trifluoromethyl group improves herbicidal potency via increased target-site binding.

Physicochemical and Functional Comparisons

Research Findings and Implications

- Biological Activity : Dichloro and hydroxy groups may mimic auxin-like herbicidal activity seen in other benzamides, while the long alkyl chain could enhance systemic translocation in plants.

- Synthetic Challenges : The C18 chain may complicate synthesis and purification compared to shorter-chain analogs like Rip-B, which is synthesized in 80% yield via straightforward amidation .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, and how can intermediates be stabilized?

- Methodological Answer : A two-step approach is typically employed: (1) coupling the substituted benzoyl chloride with the phenolic amine under Schotten-Baumann conditions, followed by (2) alkylation of the hydroxyl group with octadecyl bromide. Key challenges include managing the steric hindrance of the octadecyl chain and stabilizing intermediates prone to decomposition (e.g., DSC data in shows thermal instability). Sodium pivalate can act as a phase-transfer catalyst to improve reaction efficiency . Reflux in anhydrous dichloromethane with Na₂CO₃ as a base minimizes hydrolysis of acid-sensitive groups .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify the presence of the octadecyloxy chain (δ ~1.2–1.4 ppm for CH₂ groups, δ ~3.8–4.0 ppm for OCH₂) and the dichloro-methylphenyl moiety (δ ~6.8–7.2 ppm for aromatic protons, δ ~2.4 ppm for methyl).

- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹).

- HRMS : Ensure molecular ion peaks align with the exact mass (e.g., [M+H]⁺ calculated for C₃₂H₄₆Cl₂NO₃: ~590.28). Cross-validate with fragmentation patterns from related benzamides in and .

Q. What precautions are critical for handling intermediates with mutagenic potential during synthesis?

- Methodological Answer : Ames II testing () indicates that anomeric amide derivatives may exhibit mutagenicity. Implement:

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., O-benzyl hydroxylamine).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Store light-sensitive intermediates in amber vials at –20°C.

- Waste Disposal : Neutralize reactive groups (e.g., quench excess acyl chlorides with ice-cold NaHCO₃) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the proposed structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX ( ) is ideal for resolving ambiguities in bond angles or stereochemistry. Key steps:

- Crystallization : Grow crystals via vapor diffusion (e.g., DCM/hexane).

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018/3 for least-squares refinement. Validate with ORTEP-3 () for thermal ellipsoid visualization. Discrepancies in electron density maps may indicate misassigned substituents (e.g., chloro vs. methoxy groups) .

Q. What computational methods are suitable for predicting the compound’s bioactivity against enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., cytochrome P450 enzymes). The octadecyl chain may occupy lipid-binding domains.

- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes.

- QSAR : Compare with analogs in and (e.g., isoxazole/thiazole benzamides) to correlate substituent effects (Cl, OCH₂C₁₈H₃₇) with IC₅₀ values .

Q. How can HPLC-MS/MS methods be optimized to quantify this compound in biological matrices?

- Methodological Answer :

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Ionization : ESI+ at 3.5 kV; monitor [M+H]⁺ → fragment ions (e.g., m/z 590 → 452 via loss of C₁₈H₃₇O).

- Validation : Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and matrix effects (e.g., plasma protein binding). Reference protocols in for similar lipophilic benzamides .

Q. What strategies mitigate discrepancies in biological assay results caused by the compound’s low aqueous solubility?

- Methodological Answer :

- Formulation : Use DMSO stock solutions (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation.

- Nanoemulsions : Prepare via high-pressure homogenization (1000 bar, 5 cycles) using soybean oil and lecithin.

- Control Experiments : Include cyclodextrin-based solubilization () and validate with dynamic light scattering (DLS) to confirm particle size <200 nm .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s potential cytotoxicity?

- Methodological Answer :

- Pilot Assays : Perform MTT/PrestoBlue viability screens (1 nM–100 µM) on HEK-293 or HepG2 cells.

- Selective Index (SI) : Calculate IC₅₀ (target enzyme) vs. CC₅₀ (cytotoxicity). Aim for SI >10.

- Mechanistic Follow-Up : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Reference mutagenicity data in to adjust dosing .

Q. What statistical approaches are recommended for analyzing contradictory SAR data across analogs?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to reduce variables (e.g., logP, PSA, H-bond donors) from .

- Bayesian Modeling : Use KNIME or Weka to predict activity cliffs (e.g., dichloro vs. trifluoromethyl substitutions).

- Meta-Analysis : Cross-reference with and to identify conserved pharmacophores (e.g., benzamide core with lipophilic tails) .

Structural & Mechanistic Insights

Q. How does the octadecyloxy chain influence membrane permeability in cell-based assays?

- Methodological Answer :

- PAMPA Assay : Measure permeability (Pe) using artificial membranes. The C18 chain enhances logPe by ~2-fold compared to shorter chains ().

- Confocal Imaging : Label with BODIPY-FL; observe localization in lipid rafts via colocalization with cholera toxin B.

- MD Simulations : Analyze free-energy profiles for bilayer penetration using CHARMM-GUI .

Q. What crystallographic evidence supports the compound’s potential as a protein-ligand with allosteric modulation?

- Methodological Answer :

Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Refinement in PHENIX () may reveal: - Allosteric Sites : Displacement of water molecules near hinge regions.

- Conformational Changes : RMSD >2 Å in Cα positions upon ligand binding.

- Electrostatic Maps : Chloro groups may form halogen bonds with Arg/Lys residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.